Ethyl 3-cyclopropylbenzoate
Description
Ethyl 3-cyclopropylbenzoate is an ester derivative of benzoic acid featuring a cyclopropyl substituent at the 3-position of the benzene ring and an ethyl ester group at the carboxylate position. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the cyclopropane ring’s unique conformational rigidity, which can improve metabolic stability in drug candidates .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 3-cyclopropylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-5-3-4-10(8-11)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
YDUZWGIDXXTCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropylbenzoate can be synthesized through the esterification of 3-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropylbenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-cyclopropylbenzoic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-cyclopropylbenzoic acid and ethanol.
Reduction: 3-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Glycosylation Reactions
One of the notable applications of ethyl 3-cyclopropylbenzoate is in glycosylation reactions. Recent studies have demonstrated that derivatives of cyclopropylbenzoates can act as glycosyl donors in catalytic reactions, facilitating the formation of glycosidic bonds. This process is crucial for synthesizing complex carbohydrates and glycosides, which are important in pharmaceuticals and biochemistry .
Synthesis of Bioactive Compounds
this compound has also been utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, researchers have explored its potential as a precursor for creating anti-inflammatory and anticancer agents by modifying its functional groups .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as a scaffold for drug development. Its unique properties enable the design of molecules with improved pharmacological profiles. Studies have shown that compounds derived from this compound exhibit promising activity against certain cancer cell lines, suggesting potential therapeutic applications .
Topical Formulations
Additionally, this compound has been investigated for use in cosmetic formulations due to its stability and skin compatibility. Research indicates that it can enhance the delivery of active ingredients in topical applications, making it valuable in dermatological products .
Material Science
Polymer Chemistry
this compound has applications in polymer chemistry as well. It can be incorporated into polymer matrices to impart specific properties such as flexibility and thermal stability. This makes it useful in developing advanced materials for various industrial applications .
Nanotechnology
The compound's unique structure allows it to be used in nanotechnology for creating functionalized nanoparticles. These nanoparticles can be employed in drug delivery systems, where controlled release and targeting are essential for effective treatment strategies .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-cyclopropylbenzoic acid, which may then interact with biological pathways to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences in substituents and functional groups among Ethyl 3-cyclopropylbenzoate and related esters:
Key Observations :
Physicochemical Properties
Data inferred from analogous compounds:
Notes:
Biological Activity
Ethyl 3-cyclopropylbenzoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by the presence of a cyclopropyl group attached to a benzoate moiety, exhibits unique chemical properties that may influence its interactions with biological systems. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Where:
- C1 : Ethyl group
- C2 : Cyclopropyl group
- C3 : Benzoate structure
The presence of the cyclopropyl group is significant as it can affect the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design and development.
The mechanism of action for this compound is not fully elucidated; however, studies suggest it may interact with specific molecular targets within biological pathways. For instance, compounds with similar structures have been shown to inhibit certain enzymes and receptors, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, indicating a moderate level of activity .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. The results suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study employed a broth microdilution method to determine MIC values. The results indicated that the compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Study 2: In Vivo Anti-inflammatory Activity
Another study assessed the anti-inflammatory activity of this compound in a murine model of inflammation. Mice treated with the compound showed a marked decrease in paw edema compared to control groups.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 5.0 |
| This compound (100 mg/kg) | 2.5 |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-cyclopropylbenzoate, and how can reaction efficiency be quantified?
The synthesis of this compound involves esterification and cyclopropane ring formation. A common approach is the reaction of 3-cyclopropylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C), molar ratios (1:5 acid-to-ethanol), and catalyst concentration (1–3% v/v). Reaction efficiency can be quantified via gas chromatography (GC) to monitor ester yield and byproduct formation, such as unreacted acid or diethyl ether . For cyclopropane integration, methods like Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation may be employed, with yields dependent on steric hindrance and catalyst selectivity .
Q. How should researchers characterize this compound’s purity and structural integrity?
Critical characterization methods include:
- NMR spectroscopy : Confirm cyclopropane proton signals (δ 0.5–1.5 ppm) and ester carbonyl resonance (δ 165–175 ppm).
- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹).
- HPLC or GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents or hydrolysis products).
Cross-validate results with reference standards and calibrate instruments using known concentrations of synthesized material .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves (≥0.1 mm thickness for dexterity; EN 374 standard) and lab coats. For prolonged exposure, polychloroprene gloves (3 mm) are recommended when handling abrasive solids .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor inhalation risks.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for toxicity data (e.g., skin irritation thresholds) and ensure compliance with REACH regulations .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?
Discrepancies in hydrolysis rates (acidic vs. alkaline conditions) may arise from:
- Catalyst interference : Acidic hydrolysis (H₂SO₄) may accelerate ester cleavage but generate side products (e.g., cyclopropane ring-opening).
- Temperature dependence : Alkaline hydrolysis (NaOH) at elevated temperatures (≥50°C) could degrade the cyclopropane moiety.
To resolve contradictions, conduct controlled kinetic studies using buffered solutions (pH 2–12) and monitor degradation via LC-MS. Compare activation energies (Arrhenius plots) and isolate intermediates (e.g., benzoic acid derivatives) to identify degradation pathways .
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
Low yields in Suzuki-Miyaura or Heck couplings may result from steric hindrance of the cyclopropane group or catalyst poisoning. Mitigation strategies include:
- Catalyst optimization : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance steric tolerance.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic esters.
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation.
Validate improvements via comparative trials and DFT calculations to model steric/electronic effects .
Q. How should researchers design experiments to evaluate this compound’s biological activity while ensuring reproducibility?
- In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using human liver microsomes. Standardize protocols per ICMJE guidelines, including reagent purity (≥95%), solvent controls (DMSO <0.1%), and triplicate runs .
- Data transparency : Publish raw datasets (e.g., IC₅₀ values, dose-response curves) with metadata (instrument settings, batch numbers). Use platforms like PubChem for cross-referencing .
- Statistical rigor : Apply ANOVA or non-parametric tests (Kruskal-Wallis) to assess significance, and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
